Marmin acetonide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

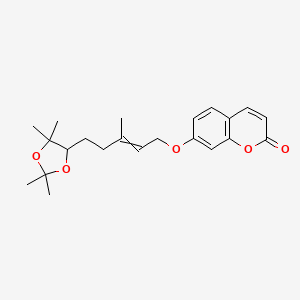

7-[3-methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-15(6-10-19-21(2,3)27-22(4,5)26-19)12-13-24-17-9-7-16-8-11-20(23)25-18(16)14-17/h7-9,11-12,14,19H,6,10,13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECCGECAEDOGOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC3C(OC(O3)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide on the Chemical Structure Elucidation of Marmin Acetonide

A comprehensive guide for researchers, scientists, and drug development professionals on the methodologies and data interpretation for the structural determination of Marmin acetonide.

Introduction

Marmin, a natural coumarin (B35378) first isolated from the plant Aegle marmelos, is known for its 7-(6',7'-dihydroxygeranyloxy)coumarin structure. The presence of a vicinal diol in its geranyloxy side chain makes it a prime candidate for the formation of an acetonide derivative. This guide outlines the theoretical framework and experimental protocols for the synthesis of this compound and the subsequent elucidation of its chemical structure. The formation of the acetonide is a crucial step, not only for potential modifications of its biological activity but also as a tool for the stereochemical analysis of the diol moiety.

Synthesis of this compound

The synthesis of this compound from Marmin is a straightforward acid-catalyzed reaction with acetone (B3395972). This reaction protects the 1,2-diol group, forming a five-membered ring.

Experimental Protocol: Acetonide Formation

-

Dissolution: Dissolve Marmin in anhydrous acetone.

-

Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid such as copper(II) sulfate).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC), observing the disappearance of the more polar Marmin spot and the appearance of a new, less polar spot corresponding to this compound.

-

Workup: Once the reaction is complete, quench the catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Mass Spectrometry Analysis

Mass spectrometry is a fundamental tool for confirming the successful synthesis of this compound by determining its molecular weight and providing insights into its structure through fragmentation patterns.

Expected Mass Spectrum of this compound

-

Molecular Ion Peak: Marmin has a molecular formula of C₁₉H₂₄O₅ and a molecular weight of approximately 332.4 g/mol . The reaction with acetone (C₃H₆O) to form the acetonide involves the loss of one molecule of water (H₂O). Therefore, the molecular formula of this compound is expected to be C₂₂H₂₈O₅, with a corresponding molecular weight of approximately 372.45 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm this exact mass.

-

Fragmentation Pattern: The fragmentation pattern in the mass spectrum of this compound is expected to show characteristic losses. A prominent fragment would likely correspond to the loss of an acetone molecule from the molecular ion. Other key fragments would arise from the cleavage of the geranyloxy side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the detailed structural elucidation of this compound. Comparison of the ¹H and ¹³C NMR spectra of Marmin with those of its acetonide derivative provides definitive evidence of the structural changes.

Predicted ¹H NMR Spectral Changes

Upon formation of the acetonide, the following key changes are anticipated in the ¹H NMR spectrum:

-

Disappearance of Diol Protons: The signals corresponding to the two hydroxyl protons of the diol in Marmin will no longer be present in the spectrum of this compound.

-

Appearance of Acetonide Methyl Protons: Two new singlet signals, corresponding to the two diastereotopic methyl groups of the acetonide, are expected to appear. These typically resonate in the range of 1.3-1.5 ppm.

-

Shift of Adjacent Protons: The protons on the carbons bearing the diol (C-6' and C-7') will experience a downfield shift due to the change in their electronic environment upon formation of the five-membered ring.

Predicted ¹³C NMR Spectral Changes

The ¹³C NMR spectrum provides complementary and often more decisive information:

-

Appearance of Acetonide Carbons: Two new signals will be observed: one for the quaternary ketal carbon of the acetonide group, typically in the range of 100-110 ppm, and signals for the two methyl carbons of the acetonide, usually between 20-30 ppm.

-

Shift of Diol Carbons: The signals for the carbons that were part of the diol (C-6' and C-7') will shift downfield. The magnitude of these shifts can provide information about the stereochemistry of the diol.

Data Presentation: Predicted NMR Data

The following table summarizes the key predicted ¹³C NMR chemical shifts for the acetonide moiety and the adjacent carbons in this compound, based on general principles and data from similar structures.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) for this compound |

| Ketal Carbon (C(CH₃)₂) | 100 - 110 |

| Acetonide Methyl (CH₃) | 20 - 30 (two signals) |

| C-6' | Shifted downfield from original position in Marmin |

| C-7' | Shifted downfield from original position in Marmin |

Two-Dimensional (2D) NMR Spectroscopy

To unambiguously assign all proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments is essential.

Experimental Protocols for 2D NMR

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, confirming the connectivity of protons within the coumarin and the geranyloxy side chain.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, allowing for the assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the coumarin core to the geranyloxy side chain and for confirming the position of the acetonide group.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the stereochemistry of the molecule.

Visualization of the Elucidation Workflow

The logical flow of the experimental and analytical steps for the structure elucidation of this compound can be visualized as follows.

Caption: Experimental workflow for the synthesis and structural elucidation of this compound.

Conclusion

The structural elucidation of this compound, while not yet reported in detail, can be systematically achieved through a combination of synthesis, mass spectrometry, and advanced NMR techniques. This guide provides a comprehensive theoretical and methodological framework for researchers to follow. The key steps involve the synthesis of the acetonide derivative, confirmation of its molecular formula and weight by mass spectrometry, and detailed structural analysis using 1D and 2D NMR spectroscopy. The predicted spectral changes, particularly in the NMR spectra, serve as a valuable reference for the successful identification and characterization of this compound. This process not only confirms the structure of the derivative but also provides a platform for further investigation into its chemical and biological properties.

Marmin Acetonide: A Technical Guide to its Natural Precursor and Potential Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Marmin, a naturally occurring coumarin (B35378), and outlines a potential pathway for the synthesis of its derivative, Marmin acetonide. It is important to note that while Marmin is a well-documented natural product, "this compound" is not described as a naturally occurring compound in the current scientific literature. Therefore, this document focuses on the isolation of the natural precursor, Marmin, from its primary source, Aegle marmelos, and provides a theoretical framework for the laboratory synthesis of this compound. This guide includes detailed experimental protocols, quantitative data summarized in tabular format, and visualizations of experimental workflows and biological pathways to support researchers and drug development professionals in their work with this class of compounds.

Natural Source and Isolation of Marmin

Marmin is a furanocoumarin that has been primarily isolated from various parts of the plant Aegle marmelos, commonly known as Bael.[1][2][3][4] Different parts of the plant, including the fruit, bark, and roots, have been reported to contain Marmin.[3][4][5]

Quantitative Data on Marmin Isolation

The following table summarizes quantitative data from various studies on the isolation of Marmin from Aegle marmelos.

| Plant Part | Extraction Solvent | Isolation Method | Yield (%) | Purity (%) | Reference |

| Immature Bark | Not Specified | Not Specified | Not Specified | Not Specified | [1] |

| Fruit Pulp | Acetone (B3395972) | n-butanol fractionation | Not Specified | Not Specified | [1] |

| Fruits | Methanol (B129727) | Partitioning with petroleum ether | Not Specified | Not Specified | [6] |

| Plant Material | Petroleum ether, Chloroform, Ethanol | Soxhlet extraction, Column chromatography | Not Specified | Not Specified | [3] |

| Root Bark | Not Specified | Not Specified | Not Specified | Not Specified | [4] |

Note: Specific yield and purity percentages for Marmin isolation are not consistently reported in the reviewed literature.

Experimental Protocol: Isolation of Marmin from Aegle marmelos Fruits

This protocol is a generalized procedure based on methodologies described in the literature.[3][6]

1.2.1. Plant Material Preparation:

-

Obtain fresh, unripe fruits of Aegle marmelos.

-

Wash the fruits thoroughly to remove any dirt or debris.

-

Cut the fruits into small pieces and shade dry them at room temperature for 7-10 days.

-

Grind the dried fruit pieces into a coarse powder using a mechanical grinder.

1.2.2. Extraction:

-

Pack the powdered plant material into a Soxhlet apparatus.

-

Extract the powder with methanol for 48 hours.

-

After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

1.2.3. Fractionation and Purification:

-

Suspend the crude methanolic extract in water and partition it successively with petroleum ether, chloroform, and ethyl acetate.

-

Monitor the fractions using Thin Layer Chromatography (TLC) for the presence of Marmin.

-

Subject the fraction showing a prominent spot for Marmin to column chromatography over silica (B1680970) gel.

-

Elute the column with a gradient of petroleum ether and ethyl acetate.

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing pure Marmin and concentrate them to yield the isolated compound.

1.2.4. Characterization:

-

Confirm the identity and purity of the isolated Marmin using spectroscopic techniques such as NMR (¹H and ¹³C), IR, and Mass Spectrometry.

Proposed Synthesis of this compound

As "this compound" is not a known natural product, it would require chemical synthesis from its precursor, Marmin. Marmin possesses a 6',7'-dihydroxygeranyloxy side chain, which is a vicinal diol.[4] This diol functionality can be protected as an acetonide by reacting it with acetone in the presence of an acid catalyst.

Theoretical Experimental Protocol: Synthesis of this compound

2.1.1. Reaction Setup:

-

Dissolve the isolated pure Marmin in anhydrous acetone in a round-bottom flask.

-

Add a catalytic amount of a Lewis acid (e.g., anhydrous copper(II) sulfate) or a Brønsted acid (e.g., p-toluenesulfonic acid).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

2.1.2. Reaction Monitoring:

-

Monitor the progress of the reaction by TLC, observing the disappearance of the Marmin spot and the appearance of a new, less polar spot corresponding to this compound.

2.1.3. Work-up and Purification:

-

Once the reaction is complete, quench the catalyst by adding a mild base (e.g., sodium bicarbonate solution).

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

2.1.4. Characterization:

-

Confirm the structure of the synthesized this compound using spectroscopic methods (NMR, IR, and Mass Spectrometry). The formation of the acetonide can be confirmed by the appearance of a new singlet in the ¹H NMR spectrum corresponding to the two methyl groups of the acetonide and a new quaternary carbon signal in the ¹³C NMR spectrum.

Biological Activity and Signaling Pathway of Marmin

Marmin has been reported to exhibit a range of biological activities, including anti-inflammatory, anti-allergic, and anti-histaminic effects.[2][4] One of the studied mechanisms of action for its anti-allergic properties involves the inhibition of histamine (B1213489) release from mast cells.[2]

Signaling Pathway: Inhibition of Histamine Release

Studies have shown that Marmin can inhibit the release of histamine from rat basophilic leukemia (RBL-2H3) cells and rat peritoneal mast cells.[2] This inhibitory effect is believed to be mediated through the modulation of intracellular calcium (Ca²⁺) signaling.[2] Marmin has been shown to suppress the influx of Ca²⁺ into mast cells, which is a critical step in the degranulation process and subsequent release of histamine and other inflammatory mediators.[2]

Conclusion

Marmin, a coumarin isolated from Aegle marmelos, represents a valuable natural product with interesting biological activities. While "this compound" is not a known natural compound, its synthesis from Marmin is chemically feasible and offers a potential avenue for developing new derivatives with potentially enhanced or modified pharmacological properties. This guide provides a foundational resource for researchers interested in the isolation of Marmin and the exploration of its synthetic derivatives for drug discovery and development. Further research is warranted to isolate and characterize Marmin in higher yields and to synthesize and evaluate the biological activities of this compound and other derivatives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. pexacy.com [pexacy.com]

- 4. Phytochemical and biological review of Aegle marmelos Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of Aegle marmelos (L.)-An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Marmin: Physical and Chemical Properties

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Marmin (B191787) is a natural coumarin (B35378) compound that has been isolated from various plant species. As a member of the coumarin family, it exhibits a range of interesting biological activities. This guide summarizes its fundamental physical and chemical characteristics to support further investigation and application in drug discovery and development.

Physicochemical Properties

A summary of the key physical and chemical properties of Marmin is presented below. These properties are essential for understanding its behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₄O₅ | [1] |

| Molecular Weight | 332.39 g/mol | [2] |

| IUPAC Name | 7-[(E,6R)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]chromen-2-one | [1] |

| CAS Number | 14957-38-1 | [1][2] |

| LogP (Octanol/Water Partition Coefficient) | 3.030 (Calculated) | |

| Water Solubility (logS) | -8.92 (Calculated) | |

| McGowan's Characteristic Volume (McVol) | 260.400 ml/mol (Calculated) | |

| Kovats Retention Index (Semi-standard non-polar) | 2985 |

Experimental Data

Currently, detailed experimental protocols for the synthesis and analysis of Marmin are not widely available in the public domain. The data presented in this guide are primarily derived from computational predictions and database entries.

Biological Activity and Signaling Pathways

While this guide focuses on the physicochemical properties of Marmin, it is worth noting that coumarin compounds, in general, are known to interact with various biological pathways. However, specific signaling pathways for Marmin are not extensively documented in the available literature. Further research is required to elucidate its mechanism of action and potential therapeutic targets.

Note on "Marmin Acetonide"

Initial searches for "this compound" did not yield any specific information for a compound with this name. It is possible that this is a novel, uncharacterized derivative of Marmin. For clarity, "Triamcinolone acetonide" is a well-characterized synthetic corticosteroid and is a distinct chemical entity from Marmin. It is crucial to avoid confusion between these two compounds.

Conclusion

This technical guide provides a summary of the currently available physical and chemical data for Marmin. The lack of extensive experimental protocols and biological pathway information highlights opportunities for future research. The scientific community is encouraged to undertake further studies to expand our understanding of this natural compound and its potential applications.

References

The Discovery and Pharmacological History of Marmin: A Coumarin from Aegle marmelos

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Marmin, a prominent linear coumarin (B35378) isolated from the medicinal plant Aegle marmelos (L.) Corrêa, commonly known as Bael, has been a subject of scientific investigation for decades. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of Marmin. It details the initial isolation and structural elucidation, presents key experimental protocols, and summarizes its multifaceted biological activities, with a focus on its anti-allergic and anti-inflammatory mechanisms. Quantitative data from various studies are compiled for comparative analysis, and key signaling pathways are visually represented to facilitate a deeper understanding of its mode of action. This document serves as a valuable resource for researchers, scientists, and professionals in the field of drug development interested in the therapeutic potential of this natural compound.

Introduction

Aegle marmelos, belonging to the family Rutaceae, is a tree native to India and Southeast Asia, with a long history of use in traditional medicine systems like Ayurveda.[1] Various parts of the plant, including the roots, bark, leaves, and fruits, are known to possess a wide range of therapeutic properties.[2][3] Phytochemical investigations have revealed a rich diversity of bioactive compounds, including alkaloids, flavonoids, terpenoids, and coumarins.[4] Among these, Marmin, a linear coumarin, has emerged as a compound of significant pharmacological interest.

This guide delves into the historical journey of Marmin's discovery, from its initial isolation to the elucidation of its chemical structure. It further explores the scientific evidence supporting its various biological activities, providing detailed experimental methodologies and quantitative data to support the findings.

Discovery and History

The pioneering work on the chemical constituents of Aegle marmelos was conducted by the renowned Indian natural products chemist, Dr. Asima Chatterjee, and her collaborators. Her extensive research on the plant's coumarins and alkaloids laid the foundation for understanding its medicinal properties.[5]

The first definitive report on the isolation and constitution of Marmin was published in 1959 by A. Chatterjee and A. Bhattacharya in the Journal of the Chemical Society. In this seminal paper, they described the isolation of a new coumarin from the plant, which they named "Marmin."

Initial Isolation and Characterization

The original method for the isolation of Marmin, as described by Chatterjee and Bhattacharya (1959), involved the extraction from the root bark of Aegle marmelos.

Experimental Protocol: Initial Isolation of Marmin (Chatterjee & Bhattacharya, 1959)

-

Extraction: The dried and powdered root bark of Aegle marmelos was exhaustively extracted with petroleum ether (b.p. 60-80°C) to remove fatty substances. The defatted material was then extracted with alcohol.

-

Concentration and Precipitation: The alcoholic extract was concentrated under reduced pressure. Upon cooling, a solid material precipitated out.

-

Purification: The precipitated solid was collected and subjected to repeated crystallization from dilute alcohol to yield pure, crystalline Marmin.

Structural Elucidation

The determination of Marmin's chemical structure was a meticulous process involving classical chemical degradation methods and spectroscopic analysis available at the time. Chatterjee and her team established the structure of Marmin as 7-(6',7'-dihydroxygeranyloxy)coumarin .

Key findings that led to the structural elucidation included:

-

Elemental Analysis: Determination of the molecular formula as C₁₉H₂₄O₅.

-

UV-Vis Spectroscopy: Analysis of the ultraviolet and visible light absorption spectrum to identify the coumarin nucleus.

-

Infrared (IR) Spectroscopy: Identification of functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Chemical Degradation: A series of chemical reactions were performed to break down the molecule into smaller, identifiable fragments, which helped in piecing together the overall structure. This included hydrolysis and oxidation reactions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS): In later years, the proposed structure was unequivocally confirmed using modern spectroscopic techniques like ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, which provided detailed information about the arrangement of atoms within the molecule.

The following diagram illustrates the workflow for the initial discovery and structural elucidation of Marmin.

Pharmacological Activities and Mechanisms of Action

Marmin exhibits a range of biological activities, with its anti-allergic and anti-inflammatory properties being the most extensively studied.

Anti-allergic Activity

Marmin has demonstrated significant potential as an anti-allergic agent, primarily through its ability to inhibit the release of histamine (B1213489) from mast cells.

Experimental Protocol: In Vitro Histamine Release Assay

-

Cell Culture: Rat basophilic leukemia (RBL-2H3) cells, a mast cell analog, are cultured in a suitable medium.

-

Sensitization: The cells are sensitized with dinitrophenylated bovine serum albumin (DNP-BSA).

-

Treatment: The sensitized cells are pre-incubated with varying concentrations of Marmin for a specific duration.

-

Stimulation: Histamine release is induced by adding an antigen (e.g., DNP-BSA) or other secretagogues like thapsigargin (B1683126) or ionomycin.

-

Quantification: The amount of histamine released into the supernatant is quantified using methods like High-Performance Liquid Chromatography (HPLC) with fluorometric detection.

-

Data Analysis: The percentage inhibition of histamine release by Marmin is calculated by comparing it to the control group (without Marmin treatment).

Quantitative Data on Anti-allergic Activity

| Assay | Cell Line | Inducer | Marmin Concentration (µM) | Inhibition (%) | Reference |

| Histamine Release | RBL-2H3 | DNP-BSA | 10 | 17.0 ± 5.0 | |

| Histamine Release | RBL-2H3 | DNP-BSA | 100 | 94.6 ± 1.0 | |

| Histamine Release | RBL-2H3 | Thapsigargin | 100 | >60 | |

| Histamine Release | RBL-2H3 | Ionomycin | 100 | >50 |

Mechanism of Action: The anti-allergic effect of Marmin is attributed to its ability to stabilize mast cells and prevent degranulation. This is achieved, at least in part, by inhibiting the influx of extracellular calcium ions (Ca²⁺) into the mast cells, a critical step in the histamine release process. The proposed signaling pathway for Marmin's anti-allergic action is depicted below.

References

- 1. Mammalian phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. In Vitro Manganese Exposure Disrupts MAPK Signaling Pathways in Striatal and Hippocampal Slices from Immature Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence that marine-derived, multi-mineral, Aquamin inhibits the NF-κB signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data Analysis of Marmin Acetonide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of Marmin acetonide, a derivative of the natural product Marmin. Due to the limited availability of public domain spectral data for this compound, this document focuses on providing a predictive analysis based on the known spectral data of Marmin and established principles of NMR and MS for acetonide derivatives. It also includes detailed experimental protocols for the synthesis and spectral characterization of this compound, intended to guide researchers in their laboratory work.

Introduction to Marmin and this compound

Marmin is a natural coumarin (B35378) isolated from plants of the Aegle marmelos species, known for its various biological activities. The presence of a diol functional group in Marmin allows for the straightforward synthesis of its acetonide derivative. The acetonide functional group can be used as a protecting group in further chemical transformations or to modify the pharmacological properties of the parent molecule. Accurate spectral analysis is crucial for the unequivocal structure confirmation of the synthesized this compound.

Predicted Spectral Data of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

The formation of the acetonide from the diol in Marmin will induce characteristic changes in the 1H and 13C NMR spectra. The most significant changes are expected in the vicinity of the original diol moiety.

Table 1: Predicted 1H NMR Chemical Shifts for the Acetonide Moiety of this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Acetonide methyl protons | 1.3 - 1.5 | Two singlets | The exact chemical shifts will depend on the stereochemistry of the diol. |

| Methine proton adjacent to the acetonide | Shifted downfield compared to Marmin | Multiplet | The coupling constants will be informative of the local stereochemistry. |

Table 2: Predicted 13C NMR Chemical Shifts for the Acetonide Moiety of this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Acetonide ketal carbon | 98 - 110 | The chemical shift is indicative of the five-membered ring of the acetonide. |

| Acetonide methyl carbons | 19 - 30 | The relative chemical shifts of the two methyl carbons can provide information on the stereochemistry of the diol. For syn-diols, shifts are typically around 19 and 30 ppm, while for anti-diols, they are closer, around 25 ppm. |

| Carbons of the original diol | Shifted downfield compared to Marmin |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of acetone (B3395972) or a methyl group from the acetonide moiety.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M+H]+ | Calculated MW of this compound + 1 | Molecular ion peak in positive ion mode ESI-MS. |

| [M-CH3]+ | [M+H]+ - 15 | Fragmentation corresponding to the loss of a methyl group. |

| [M-Acetone]+ | [M+H]+ - 58 | Fragmentation corresponding to the loss of acetone. |

Experimental Protocols

Synthesis of this compound

Materials:

-

Marmin

-

2,2-Dimethoxypropane

-

Acetone (anhydrous)

-

p-Toluenesulfonic acid (catalytic amount)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Hexane

Procedure:

-

Dissolve Marmin in a mixture of anhydrous acetone and 2,2-dimethoxypropane.

-

Add a catalytic amount of p-toluenesulfonic acid to the solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient.

NMR Sample Preparation and Data Acquisition

Procedure:

-

Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, Acetone-d6).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire 1H NMR and 13C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H).

-

For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

Mass Spectrometry Sample Preparation and Data Acquisition

Procedure:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or using a liquid chromatography (LC) system.

-

Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Obtain high-resolution mass spectrometry (HRMS) data to confirm the elemental composition.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis of this compound.

Marmin acetonide solubility and stability studies

An In-depth Technical Guide to the Solubility and Stability of Marmin Acetonide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of the natural coumarin (B35378) Marmin, holds potential for various therapeutic applications. As with any compound in the drug development pipeline, a thorough understanding of its physicochemical properties is paramount for formulation development, bioavailability assessment, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the essential studies required to characterize the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standardized experimental protocols and data presentation formats that are critical for its evaluation. The methodologies described are based on established practices for poorly soluble natural products and are intended to serve as a detailed framework for researchers.

Introduction to this compound

Marmin is a natural prenylated coumarin isolated from various plant species, notably from the Aegle marmelos (Bael) tree. The acetonide derivative is synthesized to potentially modify its physicochemical properties, such as solubility and permeability, for improved pharmacological performance. A comprehensive characterization of this compound's solubility and stability is a critical first step in its preclinical development.

Solubility Profile of this compound

The aqueous solubility of a drug substance is a key determinant of its oral bioavailability. For poorly soluble compounds like many natural products, accurate solubility assessment is crucial.

Experimental Protocols for Solubility Determination

Two primary methods are employed to determine the solubility of a compound: kinetic and thermodynamic (equilibrium) solubility assays.

2.1.1. Kinetic Solubility Assay

This high-throughput method is ideal for early-stage discovery to quickly assess the solubility of a large number of compounds.[1][2]

-

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer, and the concentration at which precipitation occurs is determined.[2]

-

Methodology:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

In a 96-well microtiter plate, add a small volume of the stock solution to a series of wells containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final concentrations (e.g., 1 to 200 µM).

-

The plate is shaken for a period of 1 to 2 hours at room temperature.

-

The presence of precipitate is detected by nephelometry (light scattering) or by UV absorption after filtration to remove undissolved particles.[1]

-

-

Data Presentation:

| Table 1: Kinetic Solubility of this compound in PBS (pH 7.4) |

| Parameter |

| Method |

| Solvent |

| Temperature |

| Kinetic Solubility (µg/mL) |

| Kinetic Solubility (µM) |

(Note: indicates where experimental data would be inserted.)

2.1.2. Thermodynamic (Equilibrium) Solubility Assay

This method provides the true solubility of a compound at equilibrium and is considered the gold standard for pre-formulation studies.[1]

-

Principle: An excess amount of the solid compound is equilibrated with a specific solvent over an extended period until the concentration of the dissolved compound in the solvent is constant.

-

Methodology:

-

Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate various physiological conditions.

-

The vials are sealed and agitated (e.g., using a shaker bath) at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-72 hours) to reach equilibrium.

-

After incubation, the samples are filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

-

Data Presentation:

| Table 2: Thermodynamic Solubility of this compound at 25°C |

| pH of Buffer |

| 1.2 (Simulated Gastric Fluid) |

| 4.5 (Acetate Buffer) |

| 6.8 (Simulated Intestinal Fluid) |

| 7.4 (Phosphate-Buffered Saline) |

(Note: indicates where experimental data would be inserted.)

Experimental Workflow for Solubility Assessment

Caption: Workflow for Kinetic and Thermodynamic Solubility Testing.

Stability Profile of this compound

Stability testing is essential to determine the shelf-life of a drug substance and to identify its degradation products. For natural products, this is particularly important due to their often complex structures.

Experimental Protocols for Stability Studies

Stability studies are typically conducted under various environmental conditions as prescribed by the International Council for Harmonisation (ICH) guidelines.

3.1.1. Solid-State Stability

-

Principle: To evaluate the stability of the solid drug substance under accelerated and long-term storage conditions.

-

Methodology:

-

Store accurately weighed samples of solid this compound in controlled environment chambers under the conditions specified in Table 3.

-

At predetermined time points (e.g., 0, 3, 6, 12, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated), withdraw samples.

-

Analyze the samples for appearance, purity (by HPLC), and the presence of degradation products.

-

-

Data Presentation:

| Table 3: Solid-State Stability Testing Conditions and Schedule |

| Study Type |

| Long-Term |

| Intermediate |

| Accelerated |

3.1.2. Solution-State Stability

-

Principle: To assess the stability of this compound in solution, which is relevant for liquid formulations and for understanding its behavior in biological fluids.

-

Methodology:

-

Prepare solutions of this compound in various solvents and buffers (e.g., water, ethanol, PBS at different pH values).

-

Store the solutions at different temperatures (e.g., 4°C, 25°C, and 40°C) and protect from light.

-

At specified intervals, analyze the solutions by a stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradants. A study on triamcinolone (B434) acetonide showed minimal decomposition at pH ~3.4 and increased degradation above pH 5.5.

-

-

Data Presentation:

| Table 4: Solution-State Stability of this compound (Remaining %) |

| Condition |

| pH 3.0 at 25°C |

| pH 7.4 at 25°C |

| pH 9.0 at 25°C |

(Note: indicates where experimental data would be inserted.)

3.1.3. Photostability

-

Principle: To determine if the compound is sensitive to light.

-

Methodology:

-

Expose solid this compound and its solution to a light source with a specified illumination (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample is protected from light.

-

Analyze both the exposed and control samples for any changes in physical properties and for assay and degradation products.

-

Hypothetical Degradation Pathway of this compound

While the specific degradation pathway of this compound is uncharacterized, coumarins can undergo hydrolysis of the lactone ring under alkaline conditions. Additionally, acetonide groups can be susceptible to hydrolysis under acidic conditions. Oxidation is another potential degradation route. Studies on the related compound, triamcinolone acetonide, have identified oxidation as a key degradation pathway, leading to the formation of 21-aldehyde and 17-carboxylic acid derivatives.

Caption: Potential Degradation Pathways for this compound.

Conclusion

This technical guide outlines the essential experimental framework for a comprehensive evaluation of the solubility and stability of this compound. Adherence to these standardized protocols will generate the critical data required by researchers, scientists, and drug development professionals to advance this promising natural product derivative through the development pipeline. The provided templates for data presentation and workflow diagrams offer a structured approach to documenting and interpreting the experimental findings. While specific data for this compound is pending experimental investigation, the methodologies and potential pathways described herein provide a robust starting point for its chemical and physical characterization.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Rutaceae family, a vast group of flowering plants, is a prolific source of structurally diverse and biologically active coumarin (B35378) compounds. These secondary metabolites, characterized by a benzopyran-2-one core, have garnered significant attention in the scientific community for their wide-ranging pharmacological properties. This technical guide provides an in-depth overview of coumarin compounds derived from the Rutaceae family, focusing on their biosynthesis, chemical diversity, and significant pharmacological activities. Detailed experimental protocols for the isolation, purification, and structural elucidation of these compounds, along with methodologies for key biological assays, are presented. Furthermore, this guide illustrates critical signaling pathways modulated by Rutaceae coumarins and typical experimental workflows using Graphviz diagrams, offering a comprehensive resource for researchers engaged in natural product chemistry and drug development.

Introduction

The Rutaceae family, comprising approximately 160 genera and 1,600 species, is renowned for its rich phytochemical profile, particularly its abundance of coumarins.[1][2] These aromatic compounds play a crucial role in plant defense mechanisms and have been extensively investigated for their therapeutic potential.[3] From 2010 to 2022 alone, 655 distinct coumarins were isolated and identified from various Rutaceae species.[1] This guide aims to consolidate the current knowledge on these fascinating molecules, providing a technical framework for their continued exploration and development as potential therapeutic agents.

Biosynthesis of Coumarins in Rutaceae

The biosynthesis of coumarins in plants, including those in the Rutaceae family, originates from the shikimic acid pathway.[4][5] The core coumarin structure is formed from cinnamic acid, which undergoes a series of enzymatic reactions including hydroxylation, glycosylation, and cyclization.[4][6] In many Rutaceae species, particularly within the Citrus genus, the basic coumarin scaffold, umbelliferone, can undergo further modifications such as prenylation to form more complex structures like furanocoumarins and pyranocoumarins.[3][7]

Chemical Diversity of Rutaceae Coumarins

The structural diversity of coumarins within the Rutaceae family is vast, with compounds classified into several major types based on their substitution patterns:

-

Simple Coumarins: These are the most basic forms, often hydroxylated or methoxylated.

-

Furanocoumarins: Characterized by a furan (B31954) ring fused to the coumarin nucleus, they are abundant in genera like Citrus and Ruta.[3][8]

-

Pyranocoumarins: These possess a pyran ring fused to the coumarin structure.[7]

-

Prenylated Coumarins: These coumarins are substituted with one or more prenyl groups, which can significantly enhance their biological activity.[9][10]

Pharmacological Activities

Coumarins isolated from Rutaceae species exhibit a broad spectrum of pharmacological activities, making them promising candidates for drug development.[1][11]

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of Rutaceae coumarins against various cancer cell lines. For instance, rutamarin, isolated from Boenninghausenia sessilicarpa, has shown significant inhibitory activities against A-549, Bel-7402, HepG-2, and HCT-8 tumor cell lines.[12]

Anti-inflammatory Activity

Many coumarins from this family exhibit significant anti-inflammatory properties.[2][11] Their mechanisms of action often involve the modulation of key inflammatory signaling pathways such as the NF-κB pathway.[13]

Antimicrobial Activity

Coumarins from Rutaceae have also been reported to possess antibacterial and antifungal properties, offering potential leads for the development of new antimicrobial agents.[11][14]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of selected coumarin compounds from the Rutaceae family.

Table 1: Anticancer Activity of Rutaceae Coumarins

| Compound | Plant Source (Family) | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Rutamarin | Boenninghausenia sessilicarpa (Rutaceae) | A-549 | 1.318 | [12] |

| Rutamarin | Boenninghausenia sessilicarpa (Rutaceae) | Bel-7402 | 2.082 | [12] |

| Rutamarin | Boenninghausenia sessilicarpa (Rutaceae) | HepG-2 | 2.306 | [12] |

| Rutamarin | Boenninghausenia sessilicarpa (Rutaceae) | HCT-8 | 2.497 | [12] |

Table 2: Antiviral Activity of Rutaceae Coumarins

| Compound | Plant Source (Family) | Virus | Activity | Reference |

| Leptodactylone | Boenninghausenia sessilicarpa (Rutaceae) | SARS-CoV | 60% protection at 100 µg/mL | [12] |

Experimental Protocols

General Workflow for Isolation and Identification

Detailed Methodologies

6.2.1. Plant Material Collection and Preparation

-

Collect fresh plant material from a verified source.

-

Air-dry the plant material in the shade to prevent the degradation of phytochemicals.

-

Grind the dried material into a fine powder using a mechanical grinder.

6.2.2. Extraction of Coumarins

-

Maceration: Soak the powdered plant material (100 g) in a suitable solvent (e.g., methanol, ethanol, or chloroform; 500 mL) in a sealed container for 3-7 days at room temperature with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

6.2.3. Isolation and Purification

-

Column Chromatography: Subject the crude extract to column chromatography over silica (B1680970) gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purify the combined fractions using preparative HPLC to obtain pure compounds.

6.2.4. Structure Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra to determine the chemical structure of the isolated compounds.

-

Mass Spectrometry (MS): Obtain the mass spectrum of the compound to determine its molecular weight and fragmentation pattern.

6.2.5. In Vitro Anticancer Activity Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of the isolated coumarin and incubate for another 48 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

6.2.6. In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)

-

Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat the cells with different concentrations of the coumarin for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide (NO) production and incubate for 24 hours.

-

Measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition.

6.2.7. In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

-

Prepare a serial dilution of the coumarin in a 96-well microtiter plate.

-

Add a standardized inoculum of the test microorganism to each well.

-

Incubate the plate under appropriate conditions.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Signaling Pathways

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Many coumarins exert their anti-inflammatory effects by inhibiting this pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a crucial regulator of the cellular antioxidant response. Some coumarins can activate this pathway, leading to the expression of antioxidant enzymes.[15]

Conclusion

Coumarin compounds from the Rutaceae family represent a rich and diverse source of bioactive molecules with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, and antimicrobial activities warrant further investigation. This technical guide provides a foundational resource for researchers, outlining the key aspects of their chemistry, biology, and the experimental methodologies required for their study. The continued exploration of these natural products holds great promise for the discovery and development of novel drugs to address a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Methodical Approaches: The Science Behind Anti-Inflammatory Assays of Plant Extracts [plantextractwholesale.com]

- 3. NF-κB - Wikipedia [en.wikipedia.org]

- 4. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 11. ijcrt.org [ijcrt.org]

- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. arborassays.com [arborassays.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Marmin Acetonide from Marmin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of marmin (B191787) acetonide from marmin. Marmin, a natural coumarin (B35378) isolated from plants of the Aegle marmelos species, possesses a diol functional group that can be protected as an acetonide. This protection strategy can be crucial for preventing unwanted side reactions during further chemical modifications of the marmin scaffold. The following protocol outlines the necessary reagents, equipment, and steps for this transformation, along with expected outcomes and characterization data.

Introduction

Marmin is a naturally occurring coumarin that has been the subject of interest for its potential biological activities. The presence of a vicinal diol in its structure offers a site for chemical modification. The protection of this diol as an acetonide is a common strategy in organic synthesis to increase lipophilicity or to selectively block these hydroxyl groups while other parts of the molecule are being functionalized. This protocol details a straightforward method for the synthesis of marmin acetonide.

Experimental Protocol

Objective: To synthesize this compound by the protection of the diol group of marmin.

Materials:

-

Marmin

-

2,2-Dimethoxypropane

-

Acetone (B3395972) (anhydrous)

-

p-Toluenesulfonic acid (p-TSA) or other acid catalyst

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution of NaCl)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297) (EtOAc)

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve marmin in anhydrous acetone and 2,2-dimethoxypropane.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of p-toluenesulfonic acid (p-TSA).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate. The product, this compound, should have a higher Rf value than the starting material, marmin. The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound from marmin.

| Parameter | Expected Value |

| Starting Material | Marmin |

| Product | This compound |

| Molecular Formula | C₂₂H₂₈O₅ |

| Molecular Weight | 372.46 g/mol |

| Typical Yield | 85-95% |

| Purity (by HPLC) | >98% |

| Appearance | White to off-white solid |

Visualizations

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Reaction Scheme:

Caption: Synthesis of this compound from marmin.

Application Notes and Protocols for Triamcinolone Acetonide in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triamcinolone (B434) acetonide is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is widely utilized in both clinical settings and biomedical research to investigate inflammatory processes and evaluate the efficacy of anti-inflammatory agents. These application notes provide detailed protocols and data for utilizing triamcinolone acetonide in various cell-based assays to assess its biological activity.

Mechanism of Action

Triamcinolone acetonide exerts its anti-inflammatory effects primarily through the modulation of gene expression. Like other corticosteroids, it binds to the glucocorticoid receptor (GR), a cytosolic protein. This binding event triggers a conformational change in the GR, leading to its translocation into the nucleus. Once in the nucleus, the triamcinolone acetonide-GR complex can influence gene transcription in two main ways:

-

Transactivation: The complex can directly bind to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their expression.

-

Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB), by either directly interacting with them or by inducing the expression of inhibitory proteins like IκBα. This leads to a downregulation of pro-inflammatory genes.[1][2][3]

The net effect of these actions is the suppression of the inflammatory cascade, including the reduced production of pro-inflammatory cytokines and mediators like prostaglandins.

Data Presentation

The following tables summarize quantitative data for triamcinolone acetonide from various cell-based assays.

Table 1: Anti-Inflammatory Activity of Triamcinolone Acetonide

| Assay | Cell Line | Treatment Conditions | Endpoint Measured | Result |

| Prostaglandin E2 (PGE2) Production | Human osteoarthritic chondrocytes | TNFα stimulation with triamcinolone acetonide released from microspheres (0.1 nmol) | PGE2 concentration | Initial reduction to 3% of stimulated levels[4] |

| PGE2 Production | Human osteoarthritic chondrocytes | TNFα stimulation with triamcinolone acetonide released from microspheres (1 nmol) | PGE2 concentration | Inhibition to 0-28% of stimulated levels[4] |

| Macrophage Activation | In vitro macrophage cultures | Monocyte differentiation with triamcinolone acetonide | Expression of CD163 and FRβ | Strong induction of CD163(+) and FRβ(+) macrophages[5] |

| IL-10 Expression | TA-stimulated M2 macrophages | - | IL-10 mRNA levels | Enhanced expression[5] |

Experimental Protocols

Anti-Inflammatory Activity Assay: Measurement of Prostaglandin E2 (PGE2) Production

This protocol is designed to assess the anti-inflammatory effect of triamcinolone acetonide by measuring its ability to inhibit TNFα-induced PGE2 production in human osteoarthritic chondrocytes.[4][6]

Materials:

-

Human osteoarthritic chondrocytes

-

Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics

-

Recombinant human TNFα

-

Triamcinolone acetonide

-

PGE2 ELISA kit

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Plate human osteoarthritic chondrocytes in 96-well plates at a density of 2 x 10^4 cells/well and culture for 3 days to allow for attachment and recovery.

-

Pre-treatment: Prepare serial dilutions of triamcinolone acetonide in cell culture medium. Remove the old medium from the cells and add 100 µL of the triamcinolone acetonide solutions to the respective wells. Incubate for 2 hours.

-

Stimulation: Prepare a solution of TNFα in cell culture medium at a final concentration of 10 ng/mL. Add 100 µL of the TNFα solution to the wells (except for the unstimulated control).

-

Incubation: Incubate the plate for 24 hours in a CO2 incubator.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

PGE2 Measurement: Quantify the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of PGE2 production for each concentration of triamcinolone acetonide compared to the TNFα-stimulated control.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of triamcinolone acetonide on cell viability. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Materials:

-

Selected cell line (e.g., RAW 264.7 macrophages)

-

Cell culture medium with FBS and antibiotics

-

Triamcinolone acetonide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of triamcinolone acetonide in cell culture medium. Add the different concentrations of triamcinolone acetonide to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.[7]

Visualizations

Signaling Pathway Diagrams

Caption: Inhibition of the NF-κB signaling pathway by Triamcinolone Acetonide.

Experimental Workflow Diagram

Caption: Workflow for the PGE2 Inhibition Assay.

References

- 1. Evidence that marine-derived, multi-mineral, Aquamin inhibits the NF-κB signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blockade of nuclear factor-kappaB signaling pathway and anti-inflammatory activity of cardamomin, a chalcone analog from Alpinia conchigera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Curcumin modulates nuclear factor kappaB (NF-kappaB)-mediated inflammation in human tenocytes in vitro: role of the phosphatidylinositol 3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applicability of a newly developed bioassay for determining bioactivity of anti-inflammatory compounds in release studies--celecoxib and triamcinolone acetonide released from novel PLGA-based microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triamcinolone acetonide activates an anti-inflammatory and folate receptor-positive macrophage that prevents osteophytosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Anti-inflammatory Studies of Triamcinolone Acetonide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triamcinolone (B434) acetonide is a synthetic corticosteroid with potent anti-inflammatory properties. These application notes provide a comprehensive guide for the in vitro evaluation of triamcinolone acetonide's anti-inflammatory effects, focusing on its mechanism of action involving the NF-κB and MAPK signaling pathways. The provided protocols are designed for use in a research setting with the murine macrophage cell line RAW 264.7, a commonly used model for studying inflammation.

Mechanism of Action

Triamcinolone acetonide exerts its anti-inflammatory effects primarily by inhibiting the production of pro-inflammatory mediators. This is achieved through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Upon cellular uptake, triamcinolone acetonide binds to the glucocorticoid receptor (GR), leading to the inhibition of NF-κB activation and the suppression of p38 MAPK phosphorylation. This, in turn, downregulates the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β)[1].

Data Presentation

The following tables summarize the quantitative data on the in vitro anti-inflammatory activity of triamcinolone acetonide.

Table 1: Inhibitory Effect of Triamcinolone Acetonide on Nitric Oxide (NO) Production

| Parameter | Cell Line | Stimulant | IC50 | Reference |

| Nitric Oxide (NO) Inhibition | Microglia | Necrotic Neuronal Cells | 1.78 nM | [2] |

Table 2: Qualitative Inhibitory Effects of Triamcinolone Acetonide on Pro-inflammatory Mediators

| Mediator | Cell Type | Effect | Reference |

| iNOS | Glial cells | Inhibition of expression | [2] |

| TNF-α | Glial cells, Human Retinal Microvascular Endothelial Cells | Inhibition of expression/permeability increase | [2][3] |

| IL-1β | Glial cells, Human Retinal Microvascular Endothelial Cells | Inhibition of expression/permeability increase | [2][3] |

| IL-6 | Lateral Elbow Epicondylitis-derived cells | Inhibition of production | [4] |

| IL-8 | Lateral Elbow Epicondylitis-derived cells | Inhibition of production | [4] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory action of triamcinolone acetonide and a general experimental workflow for its in vitro evaluation.

Figure 1: Simplified signaling pathway of LPS-induced inflammation and its inhibition by Triamcinolone Acetonide.

Figure 2: General experimental workflow for in vitro anti-inflammatory studies of Triamcinolone Acetonide.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for Western blotting and ELISA).

-

Allow cells to adhere overnight.

-

Pre-treat cells with various concentrations of triamcinolone acetonide (e.g., 1 nM to 1 µM) for 1-2 hours.

-

Stimulate cells with Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays, 15-60 minutes for signaling pathway analysis).

-

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxicity of triamcinolone acetonide.

-

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO (Dimethyl sulfoxide).

-

96-well plate.

-

-

Protocol:

-

After the treatment period, remove the culture medium.

-

Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the culture supernatant.

-

Materials:

-

Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). Mix equal volumes of A and B before use.

-

Sodium nitrite standard solution.

-

96-well plate.

-

-

Protocol:

-

After 24 hours of stimulation, collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

-

Cytokine Measurement (ELISA)

This protocol is for measuring the concentration of pro-inflammatory cytokines like TNF-α and IL-1β in the culture supernatant.

-

Materials:

-

ELISA kits for mouse TNF-α and IL-1β.

-

96-well ELISA plates.

-

-

Protocol:

-

After 24 hours of stimulation, collect the culture supernatants.

-

Perform the ELISA according to the manufacturer's instructions provided with the kit.

-

Briefly, this involves coating the plate with a capture antibody, adding the samples and standards, adding a detection antibody, followed by a substrate solution, and finally stopping the reaction.

-

Measure the absorbance at the recommended wavelength.

-

Calculate the cytokine concentrations based on the standard curve.

-

Western Blot Analysis for NF-κB (p65) and p38 MAPK Phosphorylation

This protocol allows for the detection of the activated (phosphorylated) forms of key signaling proteins.

-

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-phospho-p38 (Thr180/Tyr182), anti-p38.

-

HRP-conjugated secondary antibody.

-

ECL detection reagent.

-

-

Protocol:

-

Cell Lysis: After a short stimulation period (e.g., 15-60 minutes), wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

References

- 1. Triamcinolone acetonide activates an anti-inflammatory and folate receptor–positive macrophage that prevents osteophytosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Silibinin Inhibits LPS-Induced Macrophage Activation by Blocking p38 MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application of Marmin Acetonide in Histamine Release Assays: A Detailed Guide for Researchers

For Immediate Release

Introduction

Marmin acetonide, a derivative of the natural coumarin (B35378) Marmin isolated from the plant Aegle marmelos, has demonstrated significant potential as an inhibitor of histamine (B1213489) release. This makes it a compound of interest for researchers in the fields of allergy, immunology, and drug development. These application notes provide detailed protocols for utilizing this compound in histamine release assays using the rat basophilic leukemia (RBL-2H3) cell line, a widely accepted model for mast cell degranulation studies. The protocols cover both IgE-mediated and non-IgE-mediated pathways of histamine release, allowing for a comprehensive evaluation of this compound's mechanism of action.

Data Summary: Inhibitory Effects of Marmin on Histamine Release

The following table summarizes the quantitative data on the inhibitory effects of Marmin (the parent compound of this compound) on histamine release from RBL-2H3 cells. These findings highlight the dose-dependent inhibitory capacity of Marmin.

| Inducer | Marmin Concentration (µM) | Mean Inhibition of Histamine Release (%) | Standard Error of the Mean (SEM) |

| DNP₂₄-BSA (20 ng/mL) | 1 | Not specified | Not specified |

| DNP₂₄-BSA (20 ng/mL) | 10 | 17.0 | ± 5.0 |

| DNP₂₄-BSA (20 ng/mL) | 100 | 94.6 | ± 1.0 |

Data sourced from Nugroho et al.[1][2][3]

Experimental Protocols

Protocol 1: IgE-Mediated Histamine Release Assay in RBL-2H3 Cells

This protocol describes the induction of histamine release through the cross-linking of IgE receptors, a key pathway in allergic responses.

Materials:

-

RBL-2H3 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Anti-DNP IgE antibody

-

Dinitrophenylated bovine serum albumin (DNP₂₄-BSA)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Pipette tips, microcentrifuge tubes, and 24-well plates

-

Incubator (37°C, 5% CO₂)

-

Histamine assay kit (e.g., ELISA or fluorometric)

-

Microplate reader

Procedure:

-

Cell Culture: Culture RBL-2H3 cells in supplemented DMEM in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed RBL-2H3 cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Sensitization: Sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.5 µg/mL) in fresh media for 24 hours.

-

This compound Treatment:

-

Prepare serial dilutions of this compound in media.

-

Wash the sensitized cells twice with a suitable buffer (e.g., Tyrode's buffer).

-

Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C. Include a vehicle control (solvent only).

-

-

Induction of Histamine Release:

-

Stimulate the cells by adding DNP₂₄-BSA (e.g., 20 ng/mL) to each well.

-

For the negative control (spontaneous release), add buffer instead of DNP₂₄-BSA.

-

For the positive control (maximum release), add a cell-lysing agent (e.g., Triton X-100) to a separate set of wells.

-

-

Incubation: Incubate the plate for 30-60 minutes at 37°C.

-

Sample Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released histamine.

-

Histamine Quantification: Measure the histamine concentration in the supernatants using a commercial histamine assay kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of histamine release for each sample relative to the positive control (total histamine). Determine the inhibitory effect of this compound by comparing the histamine release in treated wells to the untreated (vehicle control) stimulated wells.

Protocol 2: PMA-Induced Histamine Release Assay in RBL-2H3 Cells

This protocol utilizes Phorbol 12-myristate 13-acetate (PMA), a protein kinase C (PKC) activator, to induce histamine release independently of the IgE receptor pathway.

Materials:

-

Same as Protocol 1, with the exception of anti-DNP IgE and DNP₂₄-BSA.

-

Phorbol 12-myristate 13-acetate (PMA)

Procedure:

-

Cell Culture and Seeding: Follow steps 1 and 2 from Protocol 1. (Sensitization with IgE is not required for this protocol).

-

This compound Treatment:

-

Prepare serial dilutions of this compound in media.

-

Wash the cells twice with a suitable buffer.

-

Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C. Include a vehicle control.